molecular formula C11H17Cl2N3O B3033961 (4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride CAS No. 1286264-95-6

(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride

Cat. No.: B3033961
CAS No.: 1286264-95-6
M. Wt: 278.18
InChI Key: PDCOFHVXUTXFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride” is a research chemical compound used in the preparation of aminocarbonylpyrrolidine derivatives as dipeptidyl peptidase IV inhibitors . It has a molecular weight of 278.2 and a molecular formula of C11H15N3O·2HCl .


Molecular Structure Analysis

The compound consists of a piperidine ring bound to a pyridine group, with an aminomethyl group attached . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The canonical SMILES representation is: C1CN(CCC1N)C(=O)C2=CN=CC=C2.Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.2 and a molecular formula of C11H15N3O·2HCl . It has a topological polar surface area of 59.2Ų and a rotatable bond count of 1 .

Scientific Research Applications

Analgesic Properties

A study by Tsuno et al. (2017) explored derivatives of pyridin-3-yl methanone as selective antagonists for the TRPV4 channel, demonstrating analgesic effects in animal models. This suggests potential applications in pain management.

Antimicrobial and Antimycobacterial Activities

Research conducted by authors like R.V.Sidhaye et al. (2011) and Satyender Kumar et al. (2012) has shown that derivatives of pyridin-3-yl methanone exhibit significant antimicrobial and antimycobacterial activities. These findings highlight its potential in developing new antimicrobial agents.

Synthesis and Structural Analysis

Studies by K. Kobayashi et al. (2013) and others have focused on the synthesis of various pyridin-3-yl methanone derivatives, contributing to our understanding of their chemical properties and potential applications in material science.

Potential in Antibacterial and Antifungal Applications

The work of R. Rusnac et al. (2020) and B. Ágai et al. (2004) indicates the potential of pyridin-3-yl methanone derivatives in antibacterial and antifungal areas, suggesting their utility in developing new therapeutic agents.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9;;/h1-2,5,8,10H,3-4,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCOFHVXUTXFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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